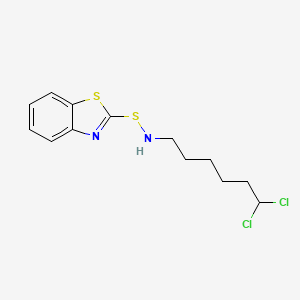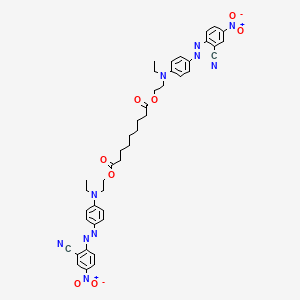
Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate is a complex organic compound characterized by its azo and nitrile functional groups. This compound is notable for its intricate structure, which includes multiple aromatic rings and azo linkages. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-cyano-4-nitroaniline, followed by coupling with an appropriate aromatic amine to form the azo compound.
Alkylation: The azo compound is then subjected to alkylation with ethylamine derivatives to introduce the ethylamino groups.
Esterification: Finally, the compound undergoes esterification with azelaic acid to form the azelate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled diazotization and coupling reactions.
Continuous Flow Systems: Employing continuous flow systems for alkylation and esterification to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nitro and cyano derivatives.
Reduction: Reduction reactions can convert the azo groups into amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonic acids.
Major Products
Oxidation: Produces nitro and cyano derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted aromatic compounds.
Applications De Recherche Scientifique
Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including oxidative stress and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) succinate
- Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) adipate
Uniqueness
Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate is unique due to its specific ester linkage with azelaic acid, which imparts distinct chemical and physical properties compared to its analogs.
This compound’s unique structure and properties make it a valuable asset in various fields of scientific research and industrial applications.
Propriétés
Numéro CAS |
93966-61-1 |
|---|---|
Formule moléculaire |
C43H46N10O8 |
Poids moléculaire |
830.9 g/mol |
Nom IUPAC |
bis[2-[4-[(2-cyano-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl] nonanedioate |
InChI |
InChI=1S/C43H46N10O8/c1-3-50(36-16-12-34(13-17-36)46-48-40-22-20-38(52(56)57)28-32(40)30-44)24-26-60-42(54)10-8-6-5-7-9-11-43(55)61-27-25-51(4-2)37-18-14-35(15-19-37)47-49-41-23-21-39(53(58)59)29-33(41)31-45/h12-23,28-29H,3-11,24-27H2,1-2H3 |
Clé InChI |
YLWIETZZQDBSBW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOC(=O)CCCCCCCC(=O)OCCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C3=CC=C(C=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


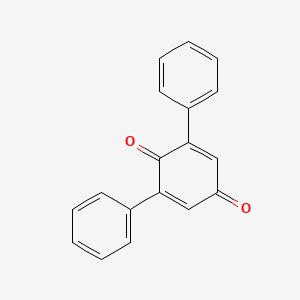

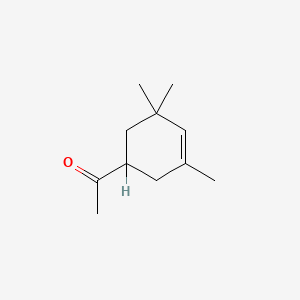
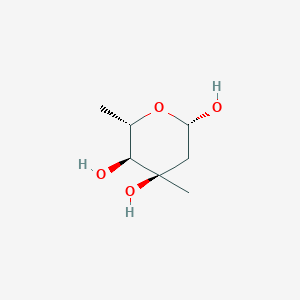

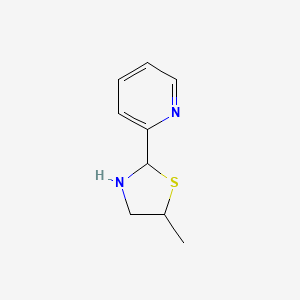
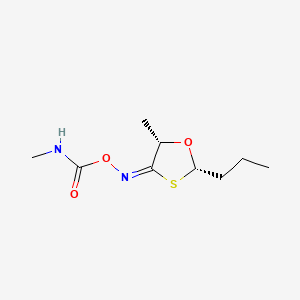
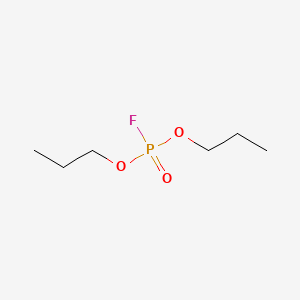
![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)
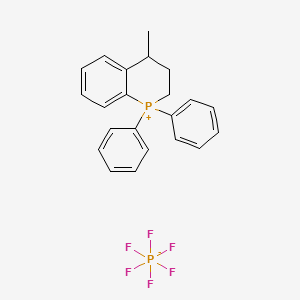

![2,2'-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bisethanol](/img/structure/B12675542.png)

